ethyl 2-{[({6-[2-(acetylamino)phenyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-{[2-({6-[2-(ACETYLAMINO)PHENYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}SULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ETHYL 2-{[2-({6-[2-(ACETYLAMINO)PHENYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}SULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms in the structure allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
ETHYL 2-{[2-({6-[2-(ACETYLAMINO)PHENYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}SULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-{[2-({6-[2-(ACETYLAMINO)PHENYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}SULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-{[2-({6-[2-(ACETYLAMINO)PHENYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}SULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE include:
- ETHYL 2-{[(2,6-DIMETHYLPHENOXY)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- ETHYL 2-{[(2-METHOXYPHENOXY)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- ETHYL 2-[(PHENOXYACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE These compounds share a similar core structure but differ in the substituents attached to the cyclopenta[b]thiophene ring, which can affect their chemical properties and biological activities .
Properties
Molecular Formula |
C23H23N5O5S2 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H23N5O5S2/c1-3-33-22(32)18-14-8-6-10-16(14)35-21(18)25-17(30)11-34-23-26-20(31)19(27-28-23)13-7-4-5-9-15(13)24-12(2)29/h4-5,7,9H,3,6,8,10-11H2,1-2H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChI Key |
DDEUPDXCASZYCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(C(=O)N3)C4=CC=CC=C4NC(=O)C |
Origin of Product |
United States |
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